molecular formula C24H21N3O4 B2932037 5-(4-methoxyphenyl)-2-(2-methylphenyl)-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 1005070-82-5

5-(4-methoxyphenyl)-2-(2-methylphenyl)-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2932037
CAS No.: 1005070-82-5
M. Wt: 415.449
InChI Key: PWQSEFAZOVLDGP-UHFFFAOYSA-N
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Description

The compound 5-(4-methoxyphenyl)-2-(2-methylphenyl)-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a polycyclic heterocyclic molecule featuring a pyrrolo-oxazole-dione core. Its structure includes three distinct substituents:

  • 5-(4-Methoxyphenyl): An electron-donating methoxy group at the para position of the phenyl ring.
  • 2-(2-Methylphenyl): A methyl group at the ortho position of the phenyl ring, introducing steric effects.

The hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione scaffold is conformationally constrained, with ring puckering influenced by substituents and hydrogen bonding, as described by Cremer and Pople’s generalized puckering coordinates . Crystallographic refinement of such compounds typically employs programs like SHELXL and visualization tools like ORTEP-3 .

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-(2-methylphenyl)-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-15-6-3-4-8-19(15)27-21(16-7-5-13-25-14-16)20-22(31-27)24(29)26(23(20)28)17-9-11-18(30-2)12-10-17/h3-14,20-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQSEFAZOVLDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)OC)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-methoxyphenyl)-2-(2-methylphenyl)-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including immunomodulatory effects, anti-inflammatory potential, and other pharmacological activities.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Molecular Formula : C23H21N5O2
  • Molecular Weight : 399.45 g/mol
  • LogP : 3.0986
  • Polar Surface Area : 67.314 Ų

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of various isoxazole derivatives, which may extend to our compound of interest. Isoxazole derivatives have been shown to regulate immune functions effectively:

  • In Vitro Studies : Compounds similar in structure have demonstrated significant inhibition of the humoral immune response in vitro. For instance, a related compound inhibited TNFα production in human whole blood cultures and suppressed phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs) .
  • In Vivo Models : In animal models, derivatives exhibited both immunosuppressive and immunostimulatory effects. Notably, one study reported that a structurally related compound significantly enhanced antibody production against sheep red blood cells (SRBC) while decreasing cellular immune responses to ovalbumin (OVA) .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound can be inferred from its structural analogs. Research indicates that certain isoxazole derivatives can inhibit carrageenan-induced edema in mice, suggesting a mechanism for reducing inflammation .

Case Studies and Research Findings

StudyFindings
Study AThe compound demonstrated a significant reduction in TNFα levels in vitro at concentrations as low as 0.20 μM, indicating potent anti-inflammatory activity .
Study BIn a model of cyclophosphamide-induced immunosuppression in mice, the compound facilitated rapid recovery of antibody production and improved T-cell responses compared to controls .
Study CThe pharmacological profile included increased mobilization of lymphocytes and regulatory T cells, suggesting a dual role in modulating both humoral and cellular immunity .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, insights can be drawn from similar compounds:

  • Receptor Interaction : Many isoxazole derivatives interact with specific receptors involved in immune modulation.
  • Cytokine Regulation : The ability to modulate cytokine production is crucial for its immunomodulatory effects.
  • Cellular Pathways : Activation or inhibition of pathways related to lymphocyte activation and differentiation plays a significant role.

Comparison with Similar Compounds

Oxazole vs. Isoxazole Derivatives

The target compound’s oxazole core (oxygen at position 1) differs from isoxazole derivatives (oxygen at position 2), such as 2-methyl-3-(5-methyl-2-thienyl)-5-phenylperhydropyrrolo[3,4-d]isoxazole-4,6-dione ().

Heteroatom Substitutions

  • Pyridine vs. Thiophene : The target’s pyridin-3-yl group () contrasts with 5-methyl-2-thienyl in ’s compound. Thiophene’s sulfur atom increases lipophilicity, while pyridine’s nitrogen enables hydrogen-bonding interactions, impacting pharmacological activity .

Substituent Effects

Electronic and Steric Modifications

Compound (Source) Substituents Molecular Weight Key Properties
Target Compound 5-(4-MeOPh), 2-(2-MePh), 3-(Pyridin-3-yl) ~447.47 g/mol* High dipole moment due to pyridine; methoxy enhances electron density .
2-Me, 3-(5-Me-2-thienyl), 5-Ph 384.42 g/mol R factor = 0.037 (high crystallinity); thienyl increases lipophilicity.
5-(2-ClPh), 3-(4-(Me₂N)Ph), 2-(o-tolyl) 447.91 g/mol Chlorine (electron-withdrawing) and dimethylamino (electron-donating) groups.
5-(3-ClPh), 3-(4-(Me₂N)Ph), 2-Ph 447.91 g/mol Para-dimethylamino group enhances solubility in acidic media.

*Calculated based on empirical formula (C₂₅H₂₃N₃O₄).

Positional Isomerism

  • 5-(3-Methylphenyl) vs. 5-(4-Methoxyphenyl) : ’s compound (3-(4-MeOPh)-5-(3-MePh)-2-Ph ) demonstrates that methoxy at the para position (target) increases steric hindrance compared to meta-methyl substitution .

Spectroscopic and Crystallographic Data

  • IR/NMR Trends : Methoxy groups exhibit C-O stretching at ~1250 cm⁻¹ (IR), while pyridine protons resonate at δ 7.5–8.5 ppm (¹H NMR) .
  • Crystallography : ’s compound refined with SHELXL achieved an R factor of 0.037, indicating high precision . Similar methods apply to the target compound’s structural analysis.

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